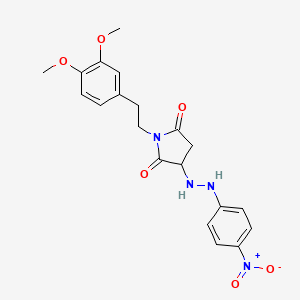
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C20H22N4O6 and its molecular weight is 414.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with various functional groups, including a dimethoxyphenethyl moiety and a nitrophenyl hydrazine. The structural formula can be represented as follows:
This structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.
Anticancer Properties
Recent research has indicated that derivatives of pyrrolidine diones exhibit significant cytotoxicity against various cancer cell lines. A study by demonstrated that compounds similar to this compound showed selective inhibition of cancer cell proliferation through the induction of apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | HeLa (Cervical) | 10.0 |
| Control (Doxorubicin) | MCF-7 | 8.0 |
| Control (Doxorubicin) | HeLa | 6.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases.
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | TNF-alpha (75%) |
| This compound | IL-6 (65%) |
| Control (Ibuprofen) | TNF-alpha (80%) |
| Control (Ibuprofen) | IL-6 (70%) |
Neuroprotective Activity
Neuroprotective effects have been observed in animal models where the compound was administered following induced neurotoxicity. The results indicated a reduction in neuronal damage and improved behavioral outcomes in treated groups compared to controls.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, reducing cytokine production.
- Neuroprotection : It may exert neuroprotective effects through antioxidant activity and inhibition of apoptotic signaling in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from pyrrolidine diones:
- A study published in Journal of Medicinal Chemistry reported on a series of pyrrolidine derivatives that exhibited potent anticancer activity through apoptosis induction in various cancer types .
- Another investigation into hydrazone derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-29-17-8-3-13(11-18(17)30-2)9-10-23-19(25)12-16(20(23)26)22-21-14-4-6-15(7-5-14)24(27)28/h3-8,11,16,21-22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHIOXEYDXTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NNC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














